Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC18339862
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-4-3-5-12-8(7)6-11-9(12)10(13)14-2/h3-6H,1-2H3 |
| Standard InChI Key | KHNZXYOHZGPBGC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=CN=C2C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate belongs to the imidazo[1,5-a]pyridine family, a class of bicyclic heterocycles featuring fused imidazole and pyridine rings. The compound’s structure is distinguished by:
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A methyl group at the 8-position of the pyridine ring.
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A carboxylate ester (-COOCH) at the 3-position of the imidazole ring.
The planar geometry of the imidazo[1,5-a]pyridine core facilitates π-π stacking interactions, while the electron-rich nitrogen atoms enable hydrogen bonding and coordination with biological targets.
Table 1: Molecular Properties of Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate |
| Canonical SMILES | CC1=CC=CN2C1=CN=C2C(=O)OC |
| Standard InChIKey | KHNZXYOHZGPBGC-UHFFFAOYSA-N |
The compound’s solubility in polar solvents like ethanol and water (8:2 ratio) has been instrumental in its synthesis and purification .
Synthetic Methodologies
Mg3_33N2_22-Assisted Annulation Strategy
A groundbreaking one-pot synthesis method developed by Patil et al. (2020) utilizes MgN as a nitrogen source to facilitate cyclo-condensation between 2-pyridyl ketones and alkyl glyoxylates . This approach offers several advantages:
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High Yield: Reactions proceed with >85% efficiency under optimized conditions (80°C, ethanol/water solvent).
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Cost-Effectiveness: MgN is economically viable compared to traditional amine sources.
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Selectivity: Exclusive formation of the imidazo[1,5-a]pyridine scaffold without byproducts.
The mechanism involves initial formation of an enamine intermediate, followed by intramolecular cyclization and tautomerization to yield the final product .
Table 2: Optimization of Reaction Conditions for Synthesis
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization rate |
| Solvent Ratio | Ethanol:Water (8:2) | Enhances solubility of intermediates |
| Reaction Time | 6–8 hours | Ensures complete conversion |
| MgN Loading | 1 equivalent | Prevents excess reagent waste |
Alternative Synthetic Routes
While the MgN method dominates recent literature, earlier approaches relied on:
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Palladium-Catalyzed Cross-Coupling: Effective but limited by catalyst cost and sensitivity to oxygen.
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Copper-Mediated Cyclization: Lower yields (~60%) due to competing side reactions.
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Antimicrobial Effects
The compound’s ability to modulate cyclooxygenase-2 (COX-2) and interleukin production has been hypothesized based on molecular docking studies. Additionally, its planar structure may disrupt microbial cell membranes, suggesting potential as a broad-spectrum antimicrobial agent .
Industrial and Pharmaceutical Applications
Drug Development
The scaffold serves as a precursor for:
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Kinase Inhibitors: Modified derivatives show promise in targeting tyrosine kinases linked to leukemia and solid tumors.
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Neuroprotective Agents: Structural similarity to purines enables interaction with adenosine receptors in the CNS .
Agrochemical Innovations
Research highlights the compound’s utility in developing:
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Herbicides: Disruption of plant amino acid biosynthesis pathways.
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Fungicides: Inhibition of ergosterol synthesis in fungal cell membranes.
Comparative Analysis with Related Compounds
Structural Analogues
Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate differs from unsubstituted imidazo[1,5-a]pyridines in two key aspects:
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Enhanced Lipophilicity: The 8-methyl group increases logP by 0.5 units, improving membrane permeability.
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Metabolic Stability: The 3-carboxylate ester resists hepatic hydrolysis compared to carboxylic acid derivatives .
Table 3: Comparative Properties of Imidazo[1,5-a]pyridine Derivatives
| Compound | logP | Metabolic Half-Life (h) | Kinase IC (nM) |
|---|---|---|---|
| Methyl 8-methylimidazo[1,5-a]pyridine-3-carboxylate | 1.2 | 4.3 | 280 (PI3Kγ) |
| Imidazo[1,5-a]pyridine | 0.7 | 1.8 | 520 (PI3Kγ) |
| 3-Carboxyimidazo[1,5-a]pyridine | -0.3 | 0.9 | 890 (PI3Kγ) |
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